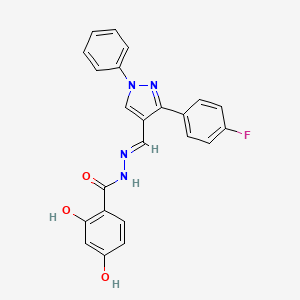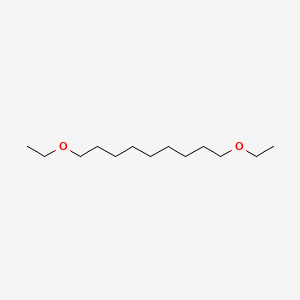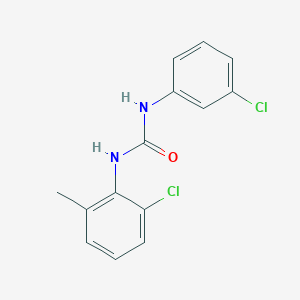
4,4'-Methylenebis(1-isobutyl-3-phenylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is a chemical compound with the molecular formula C23H32N4O2 and a molecular weight of 396.537 g/mol . It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) typically involves the reaction of isobutylamine and phenyl isocyanate in the presence of a methylene bridge . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(1-isobutyl-3-phenylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4,4’-Methylenebis(1-isobutyl-3-phenylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(1-butyl-3-phenylurea): Similar structure but with butyl groups instead of isobutyl groups.
4,4’-Methylenebis(3-(1,3-dimethylbutyl)-1-phenylurea): Contains dimethylbutyl groups, offering different chemical properties.
Uniqueness
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is unique due to its specific isobutyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Properties
CAS No. |
200263-12-3 |
|---|---|
Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-[4-[[4-(2-methylpropylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C23H32N4O2/c1-16(2)14-24-22(28)26-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)27-23(29)25-15-17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
XFQGOKVRSBHRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)

![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

